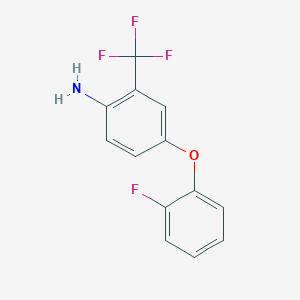

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline" is a fluorinated aniline derivative. Aniline derivatives are a class of compounds that have wide applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The presence of fluorine atoms, particularly the trifluoromethyl group, can significantly alter the physical and chemical properties of these compounds, often leading to increased stability and biological activity .

Synthesis Analysis

The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield and minimal environmental pollution . Similarly, the synthesis of novel polyimides containing fluorine and phthalimide moieties involves a Williamson ether condensation reaction followed by hydrogenation, demonstrating the intricate steps required to incorporate fluorine atoms into aniline derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated aniline derivatives is characterized by the presence of electron-withdrawing fluorine atoms, which can influence the electronic distribution within the molecule. This can lead to increased stability and unique reactivity patterns. For example, the introduction of a trifluoromethyl group can affect the liquid crystalline properties of aniline derivatives, as seen in the study of 4-octyloxy-N-(benzylidene)aniline derivatives . The molecular structure also plays a crucial role in the synthesis of isoxazoles and triazines, where the anionically activated trifluoromethyl group participates in cyclization reactions .

Chemical Reactions Analysis

Fluorinated aniline derivatives undergo various chemical reactions, often facilitated by the presence of the trifluoromethyl group. For example, the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes leads to the formation of isoxazoles and triazines . Additionally, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can result in the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the substituents present on the anilide .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline" are influenced by the fluorine atoms and the trifluoromethyl group. These groups can lead to increased thermal stability, lower dielectric constants, and higher orientational order in liquid crystalline phases . The presence of fluorine can also enhance the herbicidal activity of aniline derivatives, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Additionally, the synthesis of polyimides with fluorinated aniline derivatives results in materials with excellent solubility, low water absorption, and desirable dielectric properties .

Scientific Research Applications

Kinase Inhibition Studies:

- Docking and quantitative structure-activity relationship studies on derivatives of 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (a related compound) demonstrated their potential as c-Met kinase inhibitors. This research highlighted the orientations and preferred active conformations of these inhibitors, contributing to understanding molecular features linked to high inhibitory activity (Caballero et al., 2011).

Material Synthesis:

- A study on monodentate transient directing group assisted Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, using 2-Fluoro-5-(trifluoromethyl)aniline, facilitated the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Molecular Film Formation:

- Research on azobenzene derivatives with fluoroalkyl chains, including compounds similar to 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, provided insights into monomolecular film formations at the air/water interface, highlighting their dependency on fluoroalkyl chain length (Yoshino et al., 1992).

Vibrational Analysis in NLO Materials:

- The study of vibrational analysis of compounds like 4-fluoro-3-(trifluoromethyl)aniline provided insights into their potential use in non-linear optical (NLO) materials. This research included experimental and theoretical analyses, focusing on the effects of substituents on vibrational spectra (Revathi et al., 2017).

Synthesis of Novel Compounds:

- Research on anionically activated trifluoromethyl groups in compounds similar to 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline led to novel syntheses of isoxazoles and 1,3,5-triazines. This highlighted the synthetic importance and growing applications of the chemistry of activated trifluoromethyl groups (Strekowski et al., 1995).

Antiproliferative Activity Studies:

- Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, synthesized using similar fluoro and trifluoromethyl anilines, were studied for their antiproliferative activity, suggesting potential applications in cancer research (Kasumov et al., 2016).

Electro-Optics Applications:

- The synthesis of a novel polycarbonate for high-temperature electro-optics using azo bisphenol amines accessed by Ullmann coupling, involving compounds similar to 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, indicated potential applications in the field of electro-optics (Suresh et al., 2003).

properties

IUPAC Name |

4-(2-fluorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLMSKCXDEVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)